Heparin disaccharide III-A, sodium salt

Description

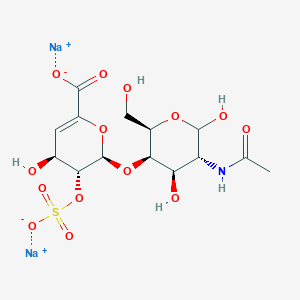

Heparin disaccharide III-A, sodium salt (CAS 136098-11-8) is a defined oligosaccharide derived from the enzymatic depolymerization of heparin or heparan sulfate using heparinases. Structurally, it consists of a uronic acid (either iduronic or glucuronic acid) 1→4 linked to a glucosamine residue with specific sulfation patterns . This disaccharide is critical in glycobiology research, particularly for studying heparin-protein interactions, enzymatic activity, and structure-function relationships . Unlike crude heparin, which contains heterogeneous polysaccharide chains, heparin disaccharide III-A is a purified, well-characterized compound used as a reference standard in analytical chromatography and pharmacological studies .

Properties

Molecular Formula |

C14H19NNa2O14S |

|---|---|

Molecular Weight |

503.3 g/mol |

IUPAC Name |

disodium;(2R,3R,4S)-2-[(2R,3R,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-9(19)11(7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10+,11-,13?,14-;;/m0../s1 |

InChI Key |

CECQKZXNZYJIAZ-GPLZOGLDSA-L |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heparin disaccharide III-A, sodium salt is typically prepared by enzymatic digestion of porcine mucosal heparin using bacterial heparinase enzymes . The process involves the following steps:

Isolation of Heparin: Heparin is extracted from porcine intestinal mucosa.

Enzymatic Digestion: The isolated heparin is then subjected to enzymatic digestion using heparinase enzymes, which cleave the heparin into disaccharide units.

Purification: The resulting disaccharides are purified using high-performance liquid chromatography (HPLC) to achieve a purity greater than 95%.

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The key steps include:

Large-scale Extraction: Heparin is extracted from porcine mucosa in large quantities.

Enzymatic Digestion: The extracted heparin is digested using heparinase enzymes in industrial bioreactors.

Purification and Freeze-drying: The disaccharides are purified using HPLC and then freeze-dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Heparin disaccharide III-A, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the disaccharide.

Substitution: Substitution reactions can introduce new functional groups into the disaccharide structure.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired functional group.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original disaccharide .

Scientific Research Applications

Heparin disaccharide III-A, sodium salt has a wide range of applications in scientific research:

Chemistry: It is used in the study of glycosaminoglycan structure and function, as well as in the synthesis of novel glycomimetic compounds.

Biology: The compound is used to investigate the biological roles of heparin and heparan sulfate in cell signaling, cell adhesion, and growth factor regulation.

Medicine: It is used in the development of anticoagulant therapies and in the study of heparin’s interactions with various proteins and enzymes.

Industry: The compound is used in the production of heparin-based pharmaceuticals and in the quality control of heparin products

Mechanism of Action

Heparin disaccharide III-A, sodium salt exerts its effects primarily through interactions with proteins and enzymes involved in the coagulation pathway. The compound binds to antithrombin III, accelerating the rate at which antithrombin III inactivates coagulation enzymes such as thrombin (factor IIa) and factor Xa . This interaction prevents the formation of blood clots and is the basis for its anticoagulant properties.

Comparison with Similar Compounds

Structural and Sulfation Differences

| Disaccharide Name | CAS Number | Uronic Acid | Sulfation Pattern | Key Modifications |

|---|---|---|---|---|

| Heparin disaccharide III-A | 136098-11-8 | Iduronic | N-acetylated; 2-O-sulfation | Sodium salt form |

| Heparin disaccharide III-S | 136098-03-8 | Iduronic | 2-O-, 6-O-sulfation | Trisodium salt |

| Heparin disaccharide II-S | 136098-05-0 | Iduronic | 2-O-sulfation | Sodium salt form |

| Heparin disaccharide IV-S | 136098-08-3 | Glucuronic | 2-O-, 6-O-sulfation | Disodium salt |

| Heparin disaccharide III-H | 136098-01-6 | Iduronic | Unsaturated bond (Δ4,5) | Sodium salt form |

Sources :

- III-A vs. III-S : While both contain iduronic acid, III-S has additional 6-O-sulfation, enhancing its anticoagulant potency compared to III-A .

- III-A vs. III-H : III-H features an unsaturated bond, making it a product of heparinase III digestion, whereas III-A is N-acetylated and lacks this modification .

Sources :

- III-A is less anticoagulant than III-S or II-S due to its N-acetylation and lack of 6-O-sulfation. However, it is pivotal in studying non-anticoagulant roles of heparin, such as growth factor modulation .

- III-H ’s unsaturated structure makes it a substrate for sulfatases, useful in enzymatic assays .

Manufacturing and Quality Control

Heparin disaccharides are prone to desulfation during manufacturing, especially under high-temperature or alkaline conditions. For example:

- Crude heparin batches may contain 1–10% desulfated disaccharides (e.g., IIsepoxy, IIsgal), altering bioactivity .

- Heparin disaccharide III-A’s purity (≥95%) ensures consistency in research, whereas impurities in crude heparin complicate pharmacological applications .

Research and Commercial Relevance

- III-A in Drug Development : Used to engineer heparin derivatives with reduced bleeding risks by retaining anti-inflammatory properties without strong anticoagulation .

- Comparative Studies : III-A and IV-S are often paired to analyze sulfation’s role in chemokine binding, revealing that glucuronic acid in IV-S reduces affinity compared to iduronic acid in III-A .

Q & A

Q. What structural features distinguish Heparin disaccharide III-A from other heparin-derived disaccharides, and what methods are used for their characterization?

Heparin disaccharide III-A (ΔUA2S→GlcNS6S) is characterized by its specific sulfation pattern: a 2-O-sulfated uronic acid (ΔUA2S) linked to a 6-O-sulfated, N-sulfated glucosamine (GlcNS6S). Differentiation from isomers (e.g., II-A, IV-A) requires nuclear magnetic resonance (NMR) for sulfation site confirmation and mass spectrometry (MS) for molecular weight and fragmentation analysis. Enzymatic digestion with heparinases (I, II, III) followed by LC-MS/MS is critical for resolving structural ambiguity .

Q. What enzymatic or chemical methods are used to generate Heparin disaccharide III-A for experimental studies?

Heparin disaccharide III-A is typically generated via controlled enzymatic digestion of heparin or heparan sulfate using heparinase III, which cleaves specific glycosidic linkages. Post-digestion, purification involves size-exclusion chromatography or ion-exchange chromatography to isolate the disaccharide. Purity is validated using HPLC with UV detection (232 nm for unsaturated uronic acid) .

Q. How is the purity and stability of Heparin disaccharide III-A validated in experimental workflows?

Purity is assessed via reverse-phase HPLC coupled with charged aerosol detection (CAD) or UV spectroscopy. Stability studies involve monitoring degradation under varying pH, temperature, and storage conditions (-20°C recommended for long-term stability). Analytical standards (e.g., commercially available disaccharide mixes) are used for calibration .

Advanced Research Questions

Q. How can researchers differentiate and quantify Heparin disaccharide III-A from co-eluting isomers (e.g., II-A) in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is employed to target unique fragment ions. For III-A, the product ion m/z 236.9 ([B1]⁻) is specific, while II-A generates m/z 357.0 ([0,2A₂]⁻). Isotopic labeling or stable isotope-labeled internal standards improve quantification accuracy in serum or plasma samples .

Q. What role does the sulfation pattern of Heparin disaccharide III-A play in modulating biological interactions (e.g., with antithrombin III or growth factors)?

The 6-O-sulfation on GlcNS6S is critical for high-affinity binding to antithrombin III (AT-III), enhancing anticoagulant activity. Functional assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), quantify binding kinetics. Comparative studies with desulfated analogs reveal structure-activity relationships .

Q. How do inter-individual variations in disaccharide composition (e.g., III-A levels in human serum) impact data interpretation in clinical research?

Variability arises from factors like ethnicity, age, and health status. Normalization strategies include using donor-matched controls and integrating demographic metadata. Statistical tools (e.g., principal component analysis) differentiate biological variation from methodological noise. For example, III-A levels in platelet-poor plasma show donor-specific fluctuations linked to heparan sulfate metabolism .

Q. What advanced analytical techniques address limitations in detecting low-abundance disaccharides (e.g., III-A) in heparan sulfate chains?

High-resolution MS (HR-MS) with ion mobility separation enhances sensitivity for low-abundance isomers. Derivatization strategies (e.g., permethylation) improve ionization efficiency. For structural confirmation, tandem MS with electron-activated dissociation (EAD) provides detailed sulfation mapping .

Methodological Considerations for Data Contradictions

- Conflict in sulfation patterns under high-sodium conditions : Evidence shows increased 6-O-sulfation in renal proteoglycans under high-salt diets, contradicting assumptions of static sulfation. Researchers must contextualize findings using in vitro vs. in vivo models and validate via orthogonal methods (e.g., qRT-PCR for sulfotransferase expression) .

- Discrepancies in donor serum disaccharide profiles : Variability in III-A levels across ethnic groups (e.g., Hispanic vs. Caucasian donors) necessitates larger cohort studies and standardized pre-analytical protocols to minimize confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.